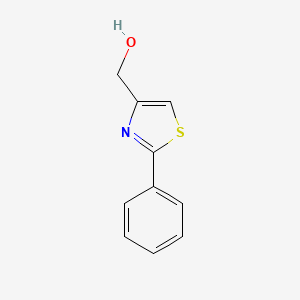

(2-Phenylthiazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFDKPSDOQRBBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380110 |

Source

|

| Record name | (2-phenylthiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23780-13-4 |

Source

|

| Record name | (2-phenylthiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Phenylthiazol-4-yl)methanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylthiazol-4-yl)methanol is a heterocyclic organic compound featuring a phenyl-substituted thiazole ring with a hydroxymethyl group at the 4-position. The thiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal and anticancer properties. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of this compound, drawing from available data and established chemical principles.

Chemical Properties and Structure

This compound, with the CAS number 23780-13-4, is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NOS | [1] |

| Molecular Weight | 191.25 g/mol | [1][2] |

| CAS Number | 23780-13-4 | [1][2] |

| Melting Point | 65 °C | [1] |

| Boiling Point (Predicted) | 372.2 ± 34.0 °C | [1] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.14 ± 0.10 | [1] |

| SMILES | OCc1csc(n1)c2ccccc2 | [3] |

| InChI | InChI=1S/C10H9NOS/c12-7-9-6-13-10(11-9)8-4-2-1-3-5-8/h1-6,12H,7H2 |

Structural Elucidation

The structure of this compound consists of a central five-membered thiazole ring. A phenyl group is attached at the 2-position, and a methanol group (-CH₂OH) is at the 4-position. While a definitive crystal structure is not publicly available, the connectivity is confirmed by its IUPAC name and SMILES notation.

Synthesis

A common and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. For this compound, a plausible synthetic route involves the reaction of a thioamide (thiobenzamide) with an α-haloketone bearing a protected or precursor to the hydroxymethyl group.

A likely laboratory-scale synthesis would involve the reduction of a more stable precursor, such as the corresponding carboxylic acid or its ester. For instance, ethyl 2-phenylthiazole-4-carboxylate can be reduced to this compound. A similar methodology has been described for the synthesis of the related compound, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, which utilizes lithium aluminium hydride (LiAlH₄) for the reduction of the ethyl ester.[4]

Experimental Protocol: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate (Hypothetical)

This protocol is based on the synthesis of a structurally related compound and represents a viable method for the preparation of this compound.

Materials:

-

Ethyl 2-phenylthiazole-4-carboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-phenylthiazole-4-carboxylate in anhydrous THF is prepared.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminium hydride in anhydrous THF is added dropwise to the stirred solution of the ester.

-

The reaction mixture is stirred at 0 °C for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a 10% aqueous solution of sodium carbonate at 0 °C.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the thiazole ring, the methylene group, and the hydroxyl group.

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.0 ppm).

-

Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms in the phenyl and thiazole rings, as well as the methylene carbon.

-

Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm).

-

Thiazole Carbons: Signals characteristic of the thiazole ring carbons.

-

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=N and C=C Stretch (Thiazole and Phenyl rings): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.25 g/mol ). The fragmentation pattern would likely involve the loss of the hydroxymethyl group or cleavage of the thiazole ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of 2-phenylthiazole derivatives has attracted significant interest in drug discovery.

-

Antifungal Activity: Many 2-phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5] This suggests that this compound could be a scaffold for the development of new antifungal agents.

-

Anticancer Activity: Substituted 2-phenylthiazole-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[3] This indicates the potential of the 2-phenylthiazole core in the design of novel anticancer drugs.

-

Platelet Aggregation Inhibition: A patent has disclosed the use of this compound in the synthesis of protease-activated receptor 4 (PAR4) antagonists, which are inhibitors of platelet aggregation and have potential applications in the treatment of thromboembolic disorders.

The potential biological activities of this compound and its derivatives warrant further investigation to elucidate their mechanisms of action and therapeutic potential.

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

This compound is a molecule of interest due to its thiazole core, a privileged structure in medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its synthesis can be approached through established methods like the Hantzsch synthesis or reduction of corresponding esters. The predicted spectroscopic characteristics provide a basis for its identification and characterization. The known biological activities of related 2-phenylthiazole derivatives highlight the potential of this compound as a valuable building block for the development of new therapeutic agents, particularly in the areas of antifungal, anticancer, and antiplatelet therapy. Further research is warranted to fully explore its chemical and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Phenylthiazol-4-yl)methanol (CAS: 23780-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenylthiazol-4-yl)methanol is a heterocyclic organic compound featuring a core structure comprised of a phenyl ring attached to a thiazole ring, which is further substituted with a hydroxymethyl group. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the 2-phenylthiazole motif in a variety of biologically active molecules. This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound and its derivatives, serving as a technical resource for professionals in drug discovery and development. While specific experimental data for the title compound is limited in publicly accessible literature, this guide consolidates available information and provides representative data and protocols based on closely related analogues.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 23780-13-4 | [1] |

| Molecular Formula | C₁₀H₉NOS | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| Appearance | Solid, crystalline powder | [1] |

| Melting Point | 65 °C | [1] |

| Boiling Point (Predicted) | 372.2 ± 34.0 °C | |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol and other common organic solvents. | Inferred from synthesis protocols |

| Storage | Sealed in a dry environment at 2-8°C. |

Spectroscopic Data (Representative)

2.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound in CDCl₃ would be expected to show the following signals:

-

Aromatic Protons (Phenyl Group): Multiplets in the range of δ 7.3-8.0 ppm.

-

Thiazole Proton: A singlet around δ 7.1-7.3 ppm.

-

Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to display signals corresponding to:

-

Aromatic Carbons (Phenyl and Thiazole): Peaks in the range of δ 115-170 ppm.

-

Methylene Carbon (-CH₂OH): A peak around δ 60-65 ppm.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 191.04, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and effective method involves the reduction of a suitable carbonyl precursor, such as an ester or an aldehyde.

3.1. Synthesis via Reduction of Ethyl 2-Phenylthiazole-4-carboxylate

This two-step process involves the Hantzsch thiazole synthesis followed by ester reduction.

Step 1: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

This step involves the condensation of thiobenzamide with ethyl bromopyruvate.

-

Experimental Protocol:

-

Dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl bromopyruvate (1 equivalent) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate to this compound

-

Experimental Protocol:

-

Suspend a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents), in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Slowly add a solution of ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in dry THF to the cooled suspension.

-

Allow the reaction to stir at 0°C for a short period and then warm to room temperature, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

-

Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide on the Potential Mechanisms of Action of (2-Phenylthiazol-4-yl)methanol

Disclaimer: Direct experimental data on the specific mechanism of action for (2-Phenylthiazol-4-yl)methanol is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally related 2-phenylthiazole derivatives to infer potential mechanisms of action, biological targets, and signaling pathways. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position. The thiazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, suggesting a wide range of potential pharmacological activities for its derivatives.[1][2] This document explores the plausible mechanisms of action of this compound by examining the established biological activities of analogous compounds. The primary putative mechanisms include antifungal, anti-inflammatory, anticancer, and enzyme inhibitory activities.

Potential Mechanisms of Action and Biological Targets

Based on the body of research on 2-phenylthiazole derivatives, the following mechanisms of action are proposed for this compound:

1. Antifungal Activity via CYP51 Inhibition

A significant number of 2-phenylthiazole derivatives have been identified as potent antifungal agents.[3][4] The primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[3][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[6]

-

Signaling Pathway: Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane structure and function.

2. Tyrosinase Inhibition

Several studies have reported the capacity of thiazole derivatives to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[7][8][9] Tyrosinase inhibitors are of significant interest for their potential applications in cosmetics as skin-lightening agents and in the treatment of hyperpigmentation disorders. The mechanism often involves competitive or non-competitive inhibition of the enzyme's active site.[8][10]

-

Signaling Pathway: By inhibiting tyrosinase, the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone is blocked, thereby reducing the production of melanin.

3. Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties.[11][12][13] The proposed mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[11]

-

Signaling Pathway: Inhibition of COX and LOX enzymes reduces the production of pro-inflammatory mediators, thereby attenuating the inflammatory response.

4. Anticancer Activity

A growing body of evidence suggests that thiazole-containing compounds possess anticancer properties through diverse mechanisms.[14][15][16] These include the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways such as NF-κB, mTOR, PI3K/Akt, and topoisomerase.[14][15]

-

Logical Relationship Diagram: The multifaceted anticancer potential of thiazole derivatives can be represented by a logical relationship diagram illustrating the various cellular processes they may modulate.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various 2-phenylthiazole derivatives from the literature, providing an indication of the potential potency of this class of compounds.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives against Candida albicans

| Compound | Modification on Phenylthiazole Core | MIC (µg/mL) | Reference |

| SZ-C14 | Lead compound with methyl at thiazole-4 | 1–16 | [3] |

| A1 | Unsubstituted at thiazole-4 | - | [3] |

| B9 | n-pentyl at phenyl-4 | - | [3] |

| 2e | 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | 2.37-4.75 (IC50 µM) | [4] |

Table 2: Tyrosinase Inhibitory Activity of Thiazole Derivatives

| Compound | Derivative Class | IC50 (µM) | Reference |

| 4a | 3-methyl-4-phenyl-2(3H)-thiazole thione | - | [7] |

| 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | [8] |

| 50a | Hydrazone-bridged thiazole-pyrrole | 4.95 | [9] |

| 6a | Thiazolopyrimidine derivative | 28.50 | [10] |

| Kojic Acid | Standard Inhibitor | 4.43 - 43.50 | [9][10] |

Table 3: Anticancer Activity of 2-Phenylthiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 29 | - | 0.05 | [15] |

| Derivative 40 | - | 0.00042 | [15] |

| Derivative 62 | - | 0.18 | [15] |

| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [16] |

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of these findings. Below are representative methodologies extracted from the cited literature for key assays.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from studies evaluating the antifungal activity of novel CYP51 inhibitors.[3]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

-

Materials:

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

-

RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.

-

Test compounds dissolved in DMSO.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial twofold dilutions of the compound in the 96-well plates using RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

-

Prepare a fungal inoculum suspension and adjust its concentration to approximately 0.5–2.5 x 10³ cells/mL in RPMI 1640.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungi without compound) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined by visual inspection or spectrophotometric reading.

-

2. Mushroom Tyrosinase Inhibition Assay

This protocol is based on methodologies used to screen for tyrosinase inhibitors.[8][17]

-

Objective: To measure the inhibitory effect of a compound on the activity of mushroom tyrosinase.

-

Materials:

-

Mushroom tyrosinase solution.

-

L-DOPA solution (substrate).

-

Phosphate buffer (pH 6.8).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates.

-

Microplate reader.

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set duration.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on structurally related 2-phenylthiazole derivatives provides a strong foundation for postulating its potential biological activities. The most prominent and well-documented mechanism for this class of compounds is antifungal activity through the inhibition of CYP51. However, compelling evidence also points towards potential roles as a tyrosinase inhibitor, an anti-inflammatory agent, and an anticancer compound. The data and protocols presented in this guide offer a comprehensive starting point for researchers and drug development professionals to design and conduct further studies to precisely define the pharmacological profile of this compound.

References

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel thiazole CYP51 inhibitors as therapeutics for <i>Candida albicans</i> infections [morressier.com]

- 6. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 7. Synthesis and evaluation of 2(3H)-thiazole thiones as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activities of 2-Phenylthiazole Derivatives

The 2-phenylthiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the recent advancements in the study of 2-phenylthiazole derivatives, with a focus on their anticancer, antifungal, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

2-Phenylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular pathways, leading to cell cycle arrest and apoptosis.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects on T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines.[1] Notably, a 3-fluoro analog demonstrated significant cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL.[1] Further studies have explored derivatives with amide moieties, drawing structural parallels to known kinase inhibitors like crizotinib.[2] One such compound, 5b, showed outstanding growth inhibitory effects, particularly against the HT29 cell line, with an IC50 value of 2.01 µM.[2] Molecular docking studies suggest that these compounds may act as potential kinase inhibitors.[2]

In a different study, ureido-substituted 4-phenylthiazole derivatives were investigated as potential inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in hepatocellular carcinoma.[2] Compound 27 from this series exhibited potent cytotoxicity against HepG2 cells with an IC50 of 0.62 ± 0.34 μM, which is more potent than the established drug Sorafenib (IC50 = 1.62 ± 0.27 μM).[2] Mechanistic studies revealed that this compound inhibits cell migration, induces G2/M phase arrest, and promotes early-stage apoptosis.[2]

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 3-fluoro analog | 3-fluoro on the phenylacetamido pendent | T47D, Caco-2, HT-29 | < 10 µg/mL | [1] |

| 5b | Substituted 2-amino-4-phenylthiazole with amide moiety | HT-29 | 2.01 | [2] |

| 27 | Ureido-substituted 4-phenylthiazole | HepG2 | 0.62 ± 0.34 | [2] |

| Sorafenib (Reference) | - | HepG2 | 1.62 ± 0.27 | [2] |

| 4c | N-phenyl-2-p-tolylthiazole-4-carboxamide with para-nitro | SKNMC | Not specified, but best in series | [3] |

Antifungal Activity

Fungal infections pose a significant threat to global health, and the development of novel antifungal agents is crucial. 2-Phenylthiazole derivatives have been identified as potent inhibitors of fungal growth, with some targeting the enzyme lanosterol 14α-demethylase (CYP51), a key component in the fungal cell membrane biosynthesis pathway.[4][5]

In one study, 27 novel 2-phenylthiazole derivatives were designed and synthesized based on a lead compound, SCZ-14.[4][5] Among these, compound B9 demonstrated potent inhibitory activity against seven clinically common susceptible fungal strains and moderate activity against six fluconazole-resistant strains, all while exhibiting low cytotoxicity.[4][5] Another study synthesized 48 new 2-phenyl thiazole derivatives, with compound 10c showing excellent in vitro fungicidal activity against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia cerealis, with EC50 values of 4.90, 7.57, and 7.84 mg/L, respectively.[6] Preliminary mechanistic studies using RNA sequencing indicated that compound 10c may affect fungal growth by interfering with chitin synthase-related metabolic reactions.[6]

| Compound ID | Target Organism | MIC (µg/mL) | EC50 (mg/L) | Reference |

| SZ-C14 (Lead) | C. albicans and other pathogenic fungi | 1–16 | - | [5] |

| B9 | Seven common clinically susceptible fungal strains | Potent (not specified) | - | [4][5] |

| B9 | Six fluconazole-resistant fungi strains | Moderate (not specified) | - | [4][5] |

| 10c | Sclerotinia sclerotiorum | - | 4.90 | [6] |

| Thifluzamide (Reference) | Sclerotinia sclerotiorum | - | 4.35 | [6] |

| 10c | Botrytis cinerea | - | 7.57 | [6] |

| Thifluzamide (Reference) | Botrytis cinerea | - | 10.35 | [6] |

| 10c | Rhizoctonia cerealis | - | 7.84 | [6] |

| Thifluzamide (Reference) | Rhizoctonia cerealis | - | 22.12 | [6] |

| 3e | Gram-positive bacterial strains | 31.25 | - | [7] |

| 3e | Candida strains | 7.81 | - | [7] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. 2-Phenylthiazole derivatives have been investigated for their anti-inflammatory potential. One study synthesized a series of derivatives and evaluated their activity using the carrageenan and formalin-induced rat hind paw edema method.[8] A nitro-substituted thiazole derivative, compound 3c, showed better anti-inflammatory activity at the 3-hour mark compared to the standard drug, nimesulide.[8]

Another study investigated acyl-hydrazones bearing a 2-aryl-thiazole moiety.[9] Several of these compounds were found to reduce the absolute leukocyte count and decrease the phagocytic index.[9] Notably, compounds 3, 4, 16, and 22 inhibited nitric oxide (NO) synthesis more effectively than the reference drug, Meloxicam.[9] The anti-inflammatory effect of two other thiazole derivatives, CX-32 and CX-35, was studied in LPS-stimulated RAW 264.7 cells.[10] These compounds significantly inhibited the production of prostaglandins without affecting COX-2 protein levels, suggesting they may act as specific COX-2 inhibitors.[10]

| Compound ID | Assay | Result | Reference |

| 3c | Carrageenan-induced rat paw edema | Better activity than Nimesulide at 3 hours | [8] |

| 3, 4, 16, 22 | NO synthesis inhibition in vivo | Stronger inhibition than Meloxicam | [9] |

| CX-32, CX-35 | Prostaglandin production in LPS-stimulated RAW 264.7 cells | Significant reduction, comparable to NS 398 (a selective COX-2 inhibitor) | [10] |

Experimental Protocols and Methodologies

General Synthesis of 2-Phenylthiazole Derivatives

A common method for the synthesis of the 2-phenylthiazole core is the Hantzsch thiazole synthesis. This typically involves the reaction of a substituted acetophenone with thiourea in the presence of a halogenating agent like iodine.[8][11] The resulting 2-amino-4-phenylthiazole can then be further modified. For example, 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides are synthesized from thiourea and substituted acetophenones.[8] Another approach involves the condensation of acetophenone with thiourea in the presence of iodine to prepare 2-amino-4-phenylthiazole, which can then be coupled with Boc-protected dipeptides using dicyclohexylcarbodiimide (DCC) as a coupling agent.[11]

Caption: General workflow for the synthesis of 2-phenylthiazole derivatives.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12]

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, T47D, Caco-2, HT-29) are seeded in 96-well plates at a specific density and allowed to attach overnight.[1][12]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is determined using the broth microdilution method, following established guidelines.

-

Inoculum Preparation: Fungal strains are cultured on an appropriate medium, and a standardized inoculum suspension is prepared.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[8]

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., nimesulide), and test groups receiving different doses of the synthesized compounds.[8]

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage reduction in edema volume in the treated groups is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism: CYP51 Inhibition

A key mechanism of action for several antifungal 2-phenylthiazole derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. This targeted inhibition is a well-established strategy for antifungal drug development.

Caption: Inhibition of the fungal CYP51 enzyme by 2-phenylthiazole derivatives.

This guide highlights the significant potential of 2-phenylthiazole derivatives in various therapeutic areas. The versatility of this scaffold allows for extensive chemical modifications, leading to compounds with potent and selective biological activities. Further research, including detailed mechanistic studies and preclinical evaluations, is warranted to translate these promising findings into novel therapeutic agents.

References

- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wjpmr.com [wjpmr.com]

- 9. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of (2-Phenylthiazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Phenylthiazol-4-yl)methanol, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.91 – 7.78 | m | 2H | Phenyl-H (ortho) | |

| 7.58 – 7.45 | m | 3H | Phenyl-H (meta, para) | |

| 7.35 | s | 1H | Thiazole-H | |

| 4.87 | d | 5.8 | 2H | CH₂ |

| 2.02 | t | 5.8 | 1H | OH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | Thiazole C2 |

| 153.0 | Thiazole C4 |

| 133.5 | Phenyl C (ipso) |

| 130.5 | Phenyl C (para) |

| 129.0 | Phenyl C (meta) |

| 126.5 | Phenyl C (ortho) |

| 115.0 | Thiazole C5 |

| 60.0 | CH₂ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3060 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1600, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1540 | Medium | C=N stretch (thiazole ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 191 | 100 | [M]⁺ (Molecular Ion) |

| 174 | 45 | [M-OH]⁺ |

| 160 | 30 | [M-CH₂OH]⁺ |

| 134 | 60 | [C₇H₅NS]⁺ |

| 103 | 25 | [C₆H₅CN]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

(2-Phenylthiazol-4-yl)methanol solubility and stability profile

An In-Depth Technical Guide on the Core Solubility and Stability Profile of (2-Phenylthiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on this compound and related chemical structures. Specific quantitative data for this compound is limited in publicly accessible literature. Therefore, some data presented, particularly for solubility and stability, are estimates based on analogous compounds and general principles of organic chemistry and pharmaceutical development. Experimental validation is crucial.

Introduction

This compound is a heterocyclic organic compound featuring a phenyl-substituted thiazole ring with a hydroxymethyl group. This structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiazole nucleus and the potential for derivatization at the hydroxyl moiety. A thorough understanding of its solubility and stability is paramount for its application in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive overview of its physicochemical properties, with a focus on its solubility and stability profile, alongside detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 23780-13-4 | [1][2] |

| Molecular Formula | C₁₀H₉NOS | [1][3] |

| Molecular Weight | 191.25 g/mol | [1][3] |

| Appearance | Cream crystalline powder | [3] |

| Melting Point | 65 °C | [3][4] |

| Boiling Point (Predicted) | 372.2 ± 34.0 °C | [3] |

| pKa (Predicted) | 13.14 ± 0.10 | [3] |

Solubility Profile

Table 3.1: Estimated Solubility of this compound

| Solvent | Polarity Index | Estimated Solubility (at 25°C) |

| Water | 10.2 | Poorly Soluble (< 1 mg/mL) |

| Methanol | 5.1 | Soluble (10-50 mg/mL) |

| Ethanol | 4.3 | Soluble (10-50 mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble (> 100 mg/mL) |

| Acetone | 5.1 | Moderately Soluble (5-20 mg/mL) |

| Acetonitrile | 5.8 | Moderately Soluble (5-20 mg/mL) |

| Dichloromethane (DCM) | 3.1 | Soluble (10-50 mg/mL) |

| Ethyl Acetate | 4.4 | Sparingly Soluble (1-10 mg/mL) |

| Hexane | 0.1 | Insoluble (< 0.1 mg/mL) |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to each solvent in separate vials.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

The solubility is then calculated from the concentration and the dilution factor.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for its storage and handling. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are typically conducted under conditions more severe than accelerated stability testing, as outlined in the International Council for Harmonisation (ICH) guidelines[6][7][8][9][10].

Table 4.1: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid-state at 80°C for 48 hours |

| Photostability | Exposure to UV/Vis light (ICH Q1B guidelines) |

Experimental Protocols for Forced Degradation Studies

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 6% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time points.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

After the specified time, dissolve the sample in a suitable solvent.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Photostability:

-

Expose a solution of the compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

Analytical Method for Stability Studies

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectral analysis).

-

Injection Volume: 10 µL.

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Forced Degradation Study Workflow

Caption: Experimental workflow for forced degradation studies.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 23780-13-4|this compound|BLD Pharm [bldpharm.com]

- 3. (2-PHENYL-1,3-THIAZOL-4-YL)METHANOL | 23780-13-4 [amp.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ikev.org [ikev.org]

(2-Phenylthiazol-4-yl)methanol Derivatives: A Comprehensive Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The (2-phenylthiazol-4-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of its derivatives, focusing on antifungal, anti-inflammatory, analgesic, and anticancer applications. The information presented herein is intended to facilitate further research and drug development efforts in these critical therapeutic areas.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A primary and well-established therapeutic application of this compound derivatives is in the treatment of fungal infections. The principal mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Signaling Pathway

The inhibition of CYP51 by this compound derivatives blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the production of ergosterol. This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, compromising the fungal cell membrane.

References

An In-depth Technical Guide to the Physical Characteristics of 4-(Hydroxymethyl)-2-phenylthiazole

This technical guide provides a comprehensive overview of the physical and spectral properties of 4-(hydroxymethyl)-2-phenylthiazole. Due to the limited availability of experimental data for this specific compound, this guide also includes data from structurally similar molecules to provide a comparative analysis and predictive insights. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-(hydroxymethyl)-2-phenylthiazole and related compounds. Direct experimental values for the target compound are noted where available; other values are derived from similar structures and should be considered estimates.

| Property | 4-(hydroxymethyl)-2-phenylthiazole (Predicted/Comparative) | 4-Hydroxymethylthiazole[1] | 4-Methyl-5-(2-hydroxyethyl)thiazole[2] | 2-Hydroxy-4-phenylthiazole |

| Molecular Formula | C₁₀H₉NOS | C₄H₅NOS | C₆H₉NOS | C₉H₇NOS |

| Molecular Weight | 191.25 g/mol | 115.15 g/mol | 143.21 g/mol | 177.22 g/mol |

| Melting Point (°C) | Not available | 112-114 | < 25 | 207-211 |

| Boiling Point (°C) | Not available | 85-90 @ 0.5 mmHg | 135 @ 7.00 mmHg | Not available |

| Density (g/cm³) | ~1.3 (Predicted) | 1.339 ± 0.06 (Predicted) | 1.196-1.210 | Not available |

| pKa | ~13 (Predicted) | 13.21 ± 0.10 (Predicted) | Not available | Not available |

| Solubility | Soluble in organic solvents | Not specified | Soluble in water, ether, benzene, chloroform.[2] | Not available |

Spectral Data

The spectral data are crucial for the structural elucidation and characterization of 4-(hydroxymethyl)-2-phenylthiazole. Below are the expected spectral characteristics based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, thiazole, and hydroxymethyl groups. Based on data for 4-hydroxymethylthiazole, the methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.1-4.7 ppm, and the thiazole proton as a singlet around δ 7.5 ppm.[1] Phenyl protons would typically appear in the δ 7.2-8.0 ppm region.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons of the phenyl and thiazole rings, as well as a signal for the hydroxymethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[3][4] The C=N and C=C stretching vibrations of the thiazole and phenyl rings typically appear in the 1600-1450 cm⁻¹ range.[3] A broad O-H stretching band from the hydroxyl group is expected around 3400-3200 cm⁻¹, and a C-O stretching band should be visible in the 1260-1050 cm⁻¹ region.[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the hydroxymethyl group and cleavage of the thiazole ring.

Experimental Protocols

Synthesis of 4-(hydroxymethyl)-2-phenylthiazole (Adapted Protocol)

This protocol is adapted from the synthesis of 4-hydroxymethylthiazole.[1]

-

Reaction Setup: To a stirred solution of ethyl 2-phenylthiazole-4-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quenching: Carefully quench the reaction by the sequential addition of ethyl acetate, water, and a 2M sodium hydroxide solution.

-

Workup: Filter the resulting precipitate through celite.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the product by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[5][6] Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[5][7]

-

IR Spectroscopy: Obtain the IR spectrum using an ATR-FTIR spectrometer.[5] Record the spectrum in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

Mass Spectrometry: Analyze the compound using a mass spectrometer with an electron ionization (EI) source.[5][6] Introduce the sample via direct infusion or a GC inlet.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-(hydroxymethyl)-2-phenylthiazole.

Caption: Workflow for the synthesis and spectroscopic confirmation of 4-(hydroxymethyl)-2-phenylthiazole.

References

- 1. 4-Hydroxymethylthiazole CAS#: 7036-04-6 [m.chemicalbook.com]

- 2. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

In-Depth Technical Guide to (2-Phenylthiazol-4-yl)methanol: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (2-Phenylthiazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific toxicological data for this compound, this guide amalgamates information from available safety data sheets for structurally similar compounds, general principles for handling powdered active pharmaceutical ingredients (APIs), and published research on related thiazole derivatives.

Chemical and Physical Properties

This compound is a crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23780-13-4 | [1] |

| Molecular Formula | C₁₀H₉NOS | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| Appearance | Cream crystalline powder | [1] |

| Melting Point | 65 °C | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Data extrapolated from supplier safety information for this compound and related thiazole compounds.[2]

Toxicological Information

General Toxicity of Thiazole Derivatives: Research on various thiazole derivatives has indicated the potential for liver and kidney damage at high doses. As a precautionary measure, it should be assumed that this compound may exhibit similar organ toxicity with prolonged or high-level exposure.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous properties as a powdered substance, stringent handling procedures are mandatory to minimize exposure and ensure personnel safety.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

For procedures with a high risk of dust generation, such as weighing or transferring large quantities, the use of a powder containment hood or glove box is strongly recommended.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Respiratory Protection: For operations where dust generation is likely and engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved particulate respirator (e.g., N95 or higher) should be worn.[2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[2] Ensure that skin is not exposed.

The following diagram illustrates the logical workflow for selecting appropriate personal protective equipment.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[2] Rinse mouth. Do NOT induce vomiting.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

-

Recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains or waterways.[2]

Experimental Protocols

General Synthesis Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine an appropriate α-haloketone precursor with thiobenzamide in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions (reagents, solvent, temperature, and time) will need to be optimized for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been documented. However, research on other 2-phenylthiazole derivatives has revealed a range of biological effects, offering potential avenues for investigation.

-

Antifungal Activity: Some 2-phenylthiazole derivatives have been shown to act as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. This inhibition disrupts the fungal cell membrane integrity.

-

Chitin Synthase Inhibition: Other studies on 2-phenylthiazole compounds have indicated that they may affect fungal growth by interfering with chitin synthase-related metabolic reactions.

-

Anticancer Activity: Certain N-(4-phenylthiazol-2-yl)cinnamamide derivatives have demonstrated anti-proliferative activities in various cancer cell lines, with some inducing apoptosis.

The following diagram illustrates a potential mechanism of action for 2-phenylthiazole derivatives as antifungal agents targeting the ergosterol biosynthesis pathway.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers and scientists must consult the most up-to-date SDS for this compound from their supplier before handling the material and should always perform a thorough risk assessment before commencing any experimental work.

References

The Phenylthiazole Core: A Versatile Scaffold for Novel Antifungal Agents

A Technical Guide for Researchers and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for new therapeutic agents. The phenylthiazole core has emerged as a promising and versatile scaffold in the design and development of potent antifungal compounds. This technical guide provides an in-depth analysis of the antifungal properties of phenylthiazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Introduction to the Phenylthiazole Scaffold

The phenylthiazole motif is a key structural component in a variety of biologically active molecules. Its presence in approved antifungal drugs such as isavuconazole highlights its potential in the development of new antifungal agents.[1] Researchers have extensively explored the modification of this core structure to enhance antifungal potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[1][2]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A primary mechanism by which many phenylthiazole-based antifungals exert their effect is through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired cell growth, and ultimately, fungal cell death.[1]

The following diagram illustrates the role of CYP51 in the ergosterol biosynthesis pathway and its inhibition by phenylthiazole derivatives.

Quantitative Antifungal Activity of Phenylthiazole Derivatives

Numerous studies have synthesized and evaluated novel phenylthiazole derivatives for their antifungal activity against a range of pathogenic fungi. The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for some of the most potent compounds reported.

Table 1: Antifungal Activity of Phenylthiazole CYP51 Inhibitors

| Compound | Target Fungi | MIC (μg/mL) | Reference |

| B9 | Candida albicans | 0.25 - 1 | [1][3] |

| B9 | Fluconazole-resistant Candida spp. | 2 - 8 | [1][3] |

| SZ-C14 (Lead Compound) | Candida albicans | 1 - 16 | [1] |

Table 2: Antifungal Activity of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety

| Compound | Target Fungi | EC50 (μg/mL) | Reference |

| 5b | Sclerotinia sclerotiorum | 0.51 | [4] |

| 5k | Ralstonia solanacearum (Antibacterial) | 2.23 | [4] |

| E1 | Sclerotinia sclerotiorum | 0.22 | [4][5] |

| Carbendazim (Control) | Sclerotinia sclerotiorum | 0.57 | [4] |

Table 3: Antifungal Activity of Phenylthiazole Derivatives Containing an Acylhydrazone Moiety

| Compound | Target Fungi | EC50 (μg/mL) | Reference |

| E26 | Magnaporthe oryzae | 1.29 | [6][7] |

| E17 | Magnaporthe oryzae | 1.45 | [6][7] |

| E23 | Magnaporthe oryzae | 1.50 | [6][7] |

| E4 | Magnaporthe oryzae | 1.66 | [6][7] |

| Isoprothiolane (Control) | Magnaporthe oryzae | 3.22 | [6][7] |

| Phenazine-1-carboxylic acid (Control) | Magnaporthe oryzae | 27.87 | [6][7] |

Table 4: Antifungal Activity of Phenylthiazole-Based Oxadiazole Derivatives

| Compound | Target Fungi | MIC (μg/mL) | Reference |

| 35 | Candida albicans | 1 - 2 | [2] |

| 35 | Candida glabrata | 0.5 - 1 | [2] |

| 35 | Candida auris | 2 - 4 | [2] |

| 29 | Candida albicans | 8 | [2] |

| 31 | Candida albicans | 8 | [2] |

| 36 | Candida albicans | 4 - 8 | [2] |

| Fluconazole (Control) | Candida spp. | >64 (for resistant strains) | [8] |

| Amphotericin B (Control) | Candida spp. | Comparable to Compound 35 | [2] |

Structure-Activity Relationship (SAR)

The antifungal potency of phenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings.

A logical diagram of the structure-activity relationship is presented below.

Key SAR findings include:

-

Phenyl Ring: Introduction of an electron-withdrawing group at the meta-position of the benzene ring can enhance antibacterial activity, while substitution at the ortho-position tends to improve antifungal activity.[4][5] For activity against Magnaporthe oryzae, introducing a methyl, halogen, or methoxy group at the ortho-position of one phenyl ring and the para-position of another can significantly boost efficacy.[6][7][9]

-

Thiazole Ring: The absence of a substituent at the 4-position of the thiazole ring has been shown to improve antifungal activity compared to derivatives with larger substituents at this position.[1]

-

Side Chains: The addition of a 1,3,4-thiadiazole thione moiety has yielded compounds with potent antifungal and antibacterial properties.[4] Similarly, incorporating an acylhydrazone moiety has led to derivatives with excellent activity against phytopathogenic fungi.[6][7]

Experimental Protocols

The evaluation of antifungal properties of phenylthiazole derivatives typically involves a series of standardized in vitro assays.

General Synthesis of Phenylthiazole Derivatives

A generalized workflow for the synthesis of many reported phenylthiazole derivatives is outlined below. This often involves the reaction of a substituted thiobenzamide with an α-haloketone to form the core phenylthiazole ring, followed by further modifications.

Characterization: The chemical structures of the synthesized compounds are typically confirmed using techniques such as 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5][6][7]

In Vitro Antifungal Susceptibility Testing

Mycelial Growth Rate Method: This is a common method for assessing the antifungal activity of compounds against phytopathogenic fungi.[4][6]

-

Preparation of Media: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentrations.

-

Inoculation: A mycelial disc of a specific diameter is taken from the edge of a fresh fungal culture and placed at the center of the PDA plate containing the test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate (containing only the solvent).

-

EC50 Determination: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits fungal growth by 50%, is determined from the dose-response curve.

Broth Microdilution Method: This method is frequently used to determine the Minimum Inhibitory Concentration (MIC) against yeasts like Candida and Cryptococcus species, often following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the fungal cells is prepared in a specific broth medium (e.g., RPMI-1640).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion and Future Directions

The phenylthiazole core represents a highly promising scaffold for the development of novel antifungal agents. The extensive research into its derivatives has demonstrated the potential to yield compounds with potent activity against a broad spectrum of fungal pathogens, including resistant strains. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical applicability. Further exploration of their mechanisms of action may also unveil new targets for antifungal drug development. The continued investigation of this versatile chemical entity is crucial in the ongoing battle against fungal diseases.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Phenylthiazol-4-yl)methanol from Thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the two-step synthesis of (2-Phenylthiazol-4-yl)methanol, a valuable building block in medicinal chemistry, starting from thiobenzamide. The synthesis involves the well-established Hantzsch thiazole synthesis followed by a reduction of the resulting ester.

Introduction